cis-3-Methoxy-4-aminopiperidine
Description
Overview of Functionalized Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast number of natural products and synthetic pharmaceuticals. mdpi.com Its prevalence underscores its importance as a "privileged scaffold" in drug discovery, a term used to describe molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. researchgate.netthieme-connect.com The versatility of the piperidine nucleus allows for the introduction of various functional groups at different positions, leading to a diverse array of derivatives with a wide spectrum of biological activities. mdpi.com
In contemporary organic chemistry research, the synthesis of functionalized piperidine derivatives remains an active and challenging area. researchgate.net The development of novel synthetic methodologies that allow for precise control over the substitution pattern and stereochemistry of the piperidine ring is of paramount importance for accessing new chemical space and developing next-generation therapeutic agents. mdpi.com
Fundamental Importance of Stereochemistry in Piperidine Scaffold Design and Synthesis
The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of piperidine-containing molecules. The specific orientation of substituents on the piperidine ring can dramatically influence how a molecule interacts with its biological target, affecting its potency, selectivity, and pharmacokinetic properties. thieme-connect.com Therefore, the stereoselective synthesis of piperidine derivatives, which allows for the controlled formation of a specific stereoisomer, is a cornerstone of modern medicinal chemistry. researchgate.netrsc.org
The synthesis of 3,4-disubstituted piperidines, such as cis-3-Methoxy-4-aminopiperidine, presents a significant stereochemical challenge. The relative orientation of the substituents at the C3 and C4 positions can be either cis (on the same side of the ring) or trans (on opposite sides). Achieving high diastereoselectivity to obtain the desired isomer is a key objective in their synthesis. rsc.orgthieme-connect.comnih.govacs.org Various synthetic strategies have been developed to address this challenge, including ene cyclizations and ring transformations of other heterocyclic systems. rsc.orgnih.govacs.org
Rationale for Focused Academic Inquiry into this compound and its Derivatives
The academic and industrial interest in this compound and its derivatives stems primarily from its role as a key building block in the synthesis of complex pharmaceutical agents. The specific arrangement of the methoxy (B1213986) and amino groups in a cis configuration provides a unique structural and electronic platform for further chemical modifications.
One of the most notable applications of a derivative of this scaffold is in the synthesis of cisapride (B12094), a gastroprokinetic agent. The synthesis of cisapride involves the reductive amination of a 3-methoxy-4-piperidinone precursor, which yields a mixture of cis and trans isomers of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine. A subsequent enrichment process is employed to increase the proportion of the desired cis-stereoisomer, highlighting the critical importance of this specific stereochemistry for the final drug's activity.
Beyond its use in specific drug syntheses, the this compound scaffold is of broader academic interest for several reasons:
Constrained Conformation: The cis relationship between the substituents can lock the piperidine ring into a preferred conformation, which can be advantageous in designing ligands with high receptor affinity and selectivity.
Hydrogen Bonding Capabilities: The presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the methoxy group) in a defined spatial arrangement makes it a valuable pharmacophore for interacting with biological targets.
Platform for Diversity-Oriented Synthesis: The amino group serves as a versatile handle for introducing a wide range of substituents through reactions such as acylation, alkylation, and reductive amination, allowing for the creation of large libraries of derivatives for biological screening. researchgate.net
The focused academic inquiry into this and related 3,4-disubstituted piperidine scaffolds is driven by the continuous need for novel and effective therapeutic agents. Understanding the synthesis, stereochemistry, and structure-activity relationships of these compounds is crucial for the rational design of future drugs. acs.orgnih.govdut.ac.za The development of efficient and stereoselective synthetic routes to access these valuable building blocks remains a significant endeavor in modern organic and medicinal chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
(3S,4R)-3-methoxypiperidin-4-amine |
InChI |
InChI=1S/C6H14N2O/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4,7H2,1H3/t5-,6+/m1/s1 |
InChI Key |
OPHSRKSIGNWVBY-RITPCOANSA-N |
Isomeric SMILES |
CO[C@H]1CNCC[C@H]1N |
Canonical SMILES |
COC1CNCCC1N |
Origin of Product |
United States |
Advanced Synthetic Strategies for Cis 3 Methoxy 4 Aminopiperidine and Analogues
Methodologies Originating from Pyridinium (B92312) Salts
A prominent strategy for synthesizing substituted piperidines involves the manipulation of pyridinium salts. This approach offers a versatile entry to a wide range of piperidine (B6355638) derivatives through sequential reduction, functionalization, and ring-opening reactions. researchgate.netdicp.ac.cn
N-Benzylation and Subsequent Reduction to Tetrahydropyridines
The initial step in this synthetic sequence typically involves the N-benzylation of a pyridine (B92270) precursor. The resulting N-benzylpyridinium salt is then subjected to reduction to yield a tetrahydropyridine (B1245486) intermediate. researchgate.netresearchgate.net This reduction can be achieved using various reagents, with rhodium-catalyzed transfer hydrogenation being an efficient method. researchgate.netliv.ac.uk The use of a formic acid/triethylamine mixture as a hydrogen source in the presence of a rhodium catalyst, such as [RhCp*Cl2]2, has been shown to be effective. researchgate.net The addition of potassium iodide can further enhance the reaction yield. researchgate.net This partial reduction of the pyridine ring is a critical step, as it sets the stage for subsequent stereoselective functionalization of the newly formed double bond. acs.orgthieme-connect.de
A series of N-alkyl tetrahydropyridines can be prepared in good yields (50-90%) from activated pyridines using sodium borohydride (B1222165) (NaBH4). acs.org
Epoxidation of Olefinic Intermediates
The double bond in the tetrahydropyridine intermediate provides a handle for introducing further functionality. A common and powerful transformation is the stereoselective epoxidation of this alkene. acs.org This reaction creates a strained three-membered epoxide ring, which can be subsequently opened by various nucleophiles to introduce substituents at the C3 and C4 positions of the piperidine ring. researchgate.netacs.org
The choice of epoxidation agent is crucial for achieving high diastereoselectivity. While m-chloroperbenzoic acid (mCPBA) is a common choice, more reactive oxidants like trifluoroperacetic acid, prepared in situ from trifluoroacetic anhydride (B1165640) and hydrogen peroxide, have been employed for sterically hindered tetrahydropyridines. acs.org The epoxidation of tetrahydropyridines containing a basic nitrogen atom presents a chemoselectivity challenge, as undesired oxidation at the nitrogen can occur. acs.org
Regioselective Ring Opening of Epoxypiperidines
The regioselective opening of the epoxypiperidine ring is a pivotal step in determining the final substitution pattern of the piperidine derivative. researchgate.netacs.orgresearchgate.net The attack of a nucleophile can, in principle, occur at either of the two carbons of the epoxide ring. In the synthesis of 3-methoxy-4-aminopiperidine, methanol (B129727) is used as the nucleophile to introduce the methoxy (B1213986) group. The regioselectivity of this ring-opening can be influenced by the choice of catalyst and reaction conditions. researchgate.netyoutube.comyoutube.com For instance, the use of Lewis acids can direct the nucleophilic attack to a specific carbon of the epoxide. researchgate.net In some cases, the coordination of a lithium cation to both the piperidine nitrogen and the epoxide oxygen can favor the attack at the C4 position. researchgate.net
Stereoselective Nucleophilic Addition of Azide (B81097)
Following the introduction of the methoxy group, the final step in this sequence is the stereoselective introduction of the amino group. This is typically achieved through the nucleophilic addition of an azide ion (N3-), which serves as a precursor to the amine. masterorganicchemistry.comnih.govorganic-chemistry.org The azide ion is a potent nucleophile and can open the remaining oxirane ring or displace a suitable leaving group. masterorganicchemistry.commdpi.com The resulting azide can then be reduced to the corresponding primary amine. The stereochemistry of this addition is critical for obtaining the desired cis-configuration of the final product. nih.govnih.gov The use of trimethylsilyl (B98337) azide (TMSN3) in the presence of a Lewis acid can provide control over the regio- and stereochemistry of the ring opening. researchgate.net
Approaches Utilizing Piperidone Precursors
An alternative and widely used strategy for the synthesis of cis-3-Methoxy-4-aminopiperidine involves the use of piperidone precursors. researchgate.net This approach often provides a more direct route to the target molecule.
Reductocondensation of 3-Methoxy-4-oxopiperidine Derivatives
This method starts with a 3-methoxy-4-oxopiperidine derivative. google.comgoogle.com The synthesis of this key intermediate can be achieved from ethyl 4-oxopiperidine-1-carboxylate. researchgate.net The ketone at the C4 position is then converted to the amine via reductive amination. nih.govgoogle.com For example, the reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone with benzylamine (B48309) in the presence of a palladium catalyst under a hydrogen atmosphere yields the corresponding 4-amino derivative. google.com This reaction can produce a mixture of cis and trans isomers, with the cis isomer often being the major product. google.com The cis/trans ratio can be further enriched through crystallization of an appropriate acid addition salt. google.com
General Reductive Amination Protocols for 4-Aminopiperidines
Reductive amination is a widely employed and versatile method for the synthesis of 4-aminopiperidines. This reaction typically involves the condensation of a 4-piperidone (B1582916) derivative with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. mdpi.commasterorganicchemistry.com
A common protocol involves reacting an N-substituted 4-piperidone with an appropriate amine in the presence of a reducing agent. mdpi.com Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a frequently used reducing agent for this transformation due to its mild nature and high selectivity for imines over ketones. mdpi.commasterorganicchemistry.com The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. mdpi.com The use of sodium cyanoborohydride (NaBH₃CN) is also prevalent, as it can selectively reduce imines in the presence of aldehydes and ketones. masterorganicchemistry.com
For instance, the synthesis of various 4-aminopiperidine (B84694) derivatives has been achieved by reacting commercially available N-substituted 4-piperidones with a range of aliphatic amines using sodium triacetoxyborohydride. mdpi.com This method has proven effective for producing both secondary and tertiary amines in moderate to nearly quantitative yields. mdpi.com The resulting amines can often be converted to their hydrochloride salts for improved stability and water solubility. mdpi.com
Alternative reducing systems have also been explored. For electron-deficient anilines, which are less reactive, more robust protocols using combinations like borane-tetrahydrofuran (B86392) complex (BH₃·THF) with acetic acid or sodium borohydride with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF) have been developed. thieme-connect.com
Table 1: General Reductive Amination Protocols for 4-Aminopiperidines
| Ketone Substrate | Amine | Reducing Agent | Solvent | Yield | Reference |
| N-Boc-4-piperidone | 3,4-dichloroaniline | NaBH(OAc)₃ | (CH₂Cl)₂ | 72% | researchgate.net |
| 1-Benzyl-4-piperidone | 4-tert-butylbenzylamine | NaBH(OAc)₃ | THF | 70% | mdpi.com |
| N-Boc-4-piperidone | Various aliphatic amines | NaBH(OAc)₃ | THF | Moderate to quantitative | mdpi.comnih.gov |
| 3-Oxocyclohexane-1-carbonitrile | Methyl 2-amino-5-bromobenzoate | BH₃·THF/AcOH | CH₂Cl₂ | Low conversion | thieme-connect.com |
Chiral and Asymmetric Synthesis Routes
The demand for enantiomerically pure piperidine derivatives has driven the development of numerous chiral and asymmetric synthetic strategies. These methods aim to control the absolute stereochemistry of the newly formed chiral centers.
Azetidin-2-ones, also known as β-lactams, can serve as valuable precursors for the enantioselective synthesis of piperidines. A notable strategy involves the ring transformation of 2-(2-mesyloxyethyl)azetidines, which are derived from the corresponding β-lactams. nih.gov This method allows for the stereoselective preparation of various 4-substituted piperidines. nih.gov The reaction proceeds through a transient 1-azoniabicyclo[2.2.0]hexane intermediate, which undergoes an SN2-type ring opening with a nucleophile to yield the desired piperidine. nih.gov This approach provides access to 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines with a cis-3,4-disubstituted pattern. nih.gov
Intramolecular cyclization is a powerful tool for establishing stereocenters in a controlled manner. For the synthesis of aminopiperidin-2-ones, a diastereoselective approach can involve a nitro-Mannich reaction followed by a lactamization cascade. vulcanchem.com For example, the condensation of an appropriate aldehyde with a nitroalkene precursor can be followed by an acid-induced intramolecular cyclization to form the piperidin-2-one ring with high diastereoselectivity. vulcanchem.com
Another strategy involves the reductive cyclization of a cyanomesylate derivative, which can be obtained from the chemoselective reductive opening of a β-lactam ring. acs.org Furthermore, the chemoselective reduction of a cyano group in a β-lactam cyanohydrin hybrid, followed by an intramolecular rearrangement of the resulting amino β-lactam, can lead to the formation of protected anti,anti-4-amino-3,5-dihydroxypiperidin-2-ones. acs.org
Achieving diastereoselective control is paramount in the synthesis of cis-3,4-disubstituted piperidines. Several methodologies have been developed to this end.
One approach involves the ring transformation of 2-(2-mesyloxyethyl)azetidines, which stereoselectively yields cis-3,4-disubstituted piperidines. nih.govacs.org This reaction has been shown to be effective with various nucleophiles, leading to a range of functionalized piperidines. nih.gov
Another powerful method is the Prins cyclization of 4-aza-1,7-dienes. researchgate.netnih.gov The use of a Brønsted acid catalyst, such as hydrochloric acid, at low temperatures favors the formation of cis-3,4-disubstituted piperidines with high diastereomeric ratios (up to >98:2). nih.gov This is in contrast to Lewis acid-catalyzed carbonyl ene cyclizations of the same substrates, which tend to produce the trans isomers under thermodynamic control. nih.gov DFT calculations suggest that the Prins cyclization proceeds through a mechanism with significant carbocationic character, where the cis carbocation is more stable. nih.gov
Table 2: Diastereoselective Synthesis of cis-3,4-Disubstituted Piperidines
| Starting Material | Key Reaction | Catalyst/Reagents | Diastereomeric Ratio (cis:trans) | Reference |
| 4-Aza-1,7-diene | Prins Cyclization | HCl | >98:2 | nih.gov |
| 2-(2-Mesyloxyethyl)azetidine | Ring Transformation | Various Nucleophiles | Stereoselective for cis | nih.gov |
Diastereoselective Synthesis through Iminopiperidine Intermediates
Iminopiperidine intermediates offer another avenue for the diastereoselective synthesis of substituted piperidines.
The C-alkylation of 1,2-dihydropyridines, which can be considered as precursors to iminopiperidines, has been developed to introduce quaternary carbon centers with high regio- and diastereoselectivity. nih.gov The reaction of 1,2-dihydropyridines with alkyl triflates or Michael acceptors leads to the formation of an iminium ion, which can then be trapped by a hydride or carbon nucleophile. nih.gov This sequence allows for the creation of highly substituted piperidine rings, even with adjacent tetrasubstituted carbons. nih.gov
Diastereoselective aldol (B89426) additions of metalated bislactim ethers to aldehydes, followed by intramolecular N-alkylation (via reductive amination or nucleophilic substitution), represent a versatile strategy for synthesizing piperidine derivatives. nih.gov The stereochemical outcome of the aldol addition can be influenced by the nature of the metallic counterion of the azaenolate. nih.gov
Furthermore, the diastereoselective C-alkylation of N-protected 4-aminopiperidin-2-ones has been shown to proceed with high selectivity. acs.org Interestingly, the stereochemical outcome can be dependent on the position of the amino group. For instance, alkylation of 4-aminopiperidin-2-one derivatives can result in the exclusive formation of the trans product, while alkylation of the corresponding 5-amino lactams can exhibit cis selectivity. acs.org
Selective Hydride Reduction and Hydrogenation Methods
The stereoselective synthesis of the this compound scaffold hinges on the controlled reduction of a ketone precursor, specifically a protected 3-methoxy-4-oxopiperidine. The relative orientation of the methoxy and amino groups is established during this critical reduction step. Both selective hydride reduction and catalytic hydrogenation are pivotal methods to achieve the desired cis stereochemistry.
The diastereoselectivity of the hydride reduction of substituted piperidones is profoundly influenced by the steric bulk of the hydride reagent. researchgate.net This principle is leveraged to control the facial selectivity of the nucleophilic attack on the carbonyl group. For the synthesis of cis-alcohols, which are precursors to the cis-amines, a small hydride reagent is typically employed. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation. It preferentially delivers the hydride from the axial direction to the carbonyl, leading to the formation of an equatorial hydroxyl group, which corresponds to the cis product. researchgate.net Conversely, the use of a bulky hydride reagent, such as L-Selectride®, would result in an equatorial attack, yielding the trans product with an axial hydroxyl group. researchgate.net
Catalytic hydrogenation represents another effective strategy, particularly for the direct conversion of the 4-oxo group to a 4-amino group via reductive amination. A key process involves the reductocondensation of a 3-methoxy-4-oxopiperidine derivative with an amine, such as benzylamine, in the presence of hydrogen gas and a palladium on carbon (Pd/C) catalyst. drugfuture.com This one-pot reaction forms the imine intermediate, which is then immediately hydrogenated. The hydrogenation typically occurs from the less hindered face of the molecule, leading to the preferential formation of the cis-4-aminopiperidine derivative. drugfuture.com The presence of a catalyst like thiophene (B33073) may be used in some instances to modulate reactivity and selectivity during the hydrogenation process. drugfuture.com
Table 1: Comparison of Reduction Methods for 4-Oxopiperidine Precursors
| Method | Reagent/Catalyst | Substrate | Key Feature | Product Stereochemistry |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | 4-Oxopiperidone | Small hydride reagent leads to axial attack. researchgate.net | Predominantly cis-4-hydroxypiperidine |
| Hydride Reduction | L-Selectride® (LiBH(sec-Bu)₃) | 4-Oxopiperidone | Bulky hydride reagent leads to equatorial attack. researchgate.net | Predominantly trans-4-hydroxypiperidine |
| Reductive Amination | Benzylamine, H₂/Pd/C | 4-Oxopiperidone | In-situ imine formation and hydrogenation. drugfuture.com | Predominantly cis-4-benzylaminopiperidine |
Strategic Application of Protective Group Chemistry in this compound Synthesis
Protecting group chemistry is indispensable in the multistep synthesis of complex molecules like this compound. The piperidine nitrogen is a reactive secondary amine that requires protection to prevent unwanted side reactions during various synthetic transformations, such as the introduction of the methoxy group or the reduction of the ketone. The choice of protecting group is critical, as it must be stable under the required reaction conditions and easily removable at a later stage.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for the piperidine nitrogen due to its stability under a broad range of non-acidic conditions and its straightforward removal under mild acidic conditions. The synthesis of the key intermediate, tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate, begins with the protection of a suitable piperidine precursor.
The Boc group is typically introduced by reacting the piperidine nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the Boc anhydride. This protection strategy allows for subsequent modifications at other positions of the piperidine ring without interference from the nitrogen atom. For instance, the Boc-protected 3-oxopiperidine-1-carboxylate can be synthesized through a Dieckmann condensation of a Boc-protected amino diester. psu.edu Following the protection, the methoxy group can be introduced at the C3 position.
Table 2: Representative Conditions for Boc Protection
| Reagent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to 25 | 2-12 |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Tetrahydrofuran (THF)/Water | 20-30 | 12-24 |
| Di-tert-butyl dicarbonate (Boc₂O) | Potassium tert-butoxide | Toluene | 0 | 0.2 |
The resulting tert-butyl 3-methoxy-4-oxopiperidine-1-carboxylate is a versatile intermediate that undergoes reduction of the oxo group to a hydroxyl group or reductive amination to introduce the amine functionality. The Boc group remains intact during these transformations and is typically removed in the final steps of the synthesis using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.
The N-benzyl group serves as another effective protecting group in the synthesis of piperidine derivatives. It is particularly useful in strategies involving reductive amination. As mentioned previously, a direct and stereoselective route to the cis-4-amino-3-methoxypiperidine core involves the reductive amination of a 1-protected-3-methoxy-4-piperidone with benzylamine. drugfuture.com In this case, the benzyl (B1604629) group acts as a protecting group for the newly introduced C4-amine.
A more integrated approach involves using the benzyl group as the primary N-protecting group on the piperidine ring itself. For example, a synthesis can start from ethyl N-benzyl-3-oxopiperidine-4-carboxylate. researchgate.net The N-benzyl group is stable to a variety of reaction conditions, including those required for methylation and hydrolysis.
Table 3: Conditions for N-Benzyl Protection and Deprotection
| Transformation | Reagent/Catalyst | Solvent | Key Features |
| N-Benzylation (Reductive Amination) | Benzylamine, H₂/Pd/C | Methanol | Direct formation of N-benzyl amine from a ketone; stereoselective for the cis product. drugfuture.com |
| N-Debenzylation | H₂/Pd/C | Methanol | Clean removal of the benzyl group; often performed at elevated temperature. drugfuture.com |
Stereochemical Characterization and Conformational Analysis of Cis 3 Methoxy 4 Aminopiperidine Systems
Methodologies for Determining Relative and Absolute Configurations
Establishing the stereochemistry of chiral molecules is a fundamental task in chemical analysis. The relative configuration describes the arrangement of substituents in relation to each other within a molecule (e.g., cis/trans), while the absolute configuration defines the precise spatial arrangement of atoms, giving rise to a specific enantiomer (R or S). chemistrytalk.org
Several powerful techniques are employed to determine these configurations:
Single-Crystal X-ray Crystallography : This is considered the definitive method for determining both relative and absolute configuration. thieme-connect.deresearchgate.net By diffracting X-rays through a single crystal of the compound, a detailed three-dimensional electron density map is generated, revealing the precise location of each atom. thieme-connect.de This provides unambiguous proof of the cis or trans relationship between substituents and, in the case of non-centrosymmetric crystals, can establish the absolute configuration. thieme-connect.demdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for determining relative stereochemistry in solution. researchgate.net Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can establish through-space proximity between protons, helping to differentiate between cis and trans isomers. Furthermore, the magnitude of proton-proton (¹H-¹H) coupling constants (J-values) is dependent on the dihedral angle between the protons, which is a direct consequence of the ring's conformation and the substituent's relative orientation. acs.org
Chemical Correlation : This method involves chemically transforming a molecule of unknown stereochemistry into a compound whose stereochemistry is already known, or vice-versa, without affecting the stereocenter(s) . utsunomiya-u.ac.jp This establishes a direct stereochemical link between the two compounds.
Chiroptical Methods : Techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of circularly polarized light by a chiral molecule. researchgate.net These experimental spectra can be compared with spectra predicted by quantum mechanical calculations for a given absolute configuration to make an assignment. frontiersin.org
The selection of a method depends on the nature of the compound, the availability of suitable crystals, and the specific stereochemical question being addressed. researchgate.net For complex systems, a combination of these methods is often used to provide a conclusive assignment. frontiersin.org
**3.2. Spectroscopic Investigations of Stereochemistry and Conformational Equilibria
Spectroscopic techniques are indispensable for probing the three-dimensional structure of molecules in various states. For cis-3-Methoxy-4-aminopiperidine, methods like NMR and CD spectroscopy provide detailed insights into its stereochemistry and dynamic conformational behavior.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for elucidating molecular structure in solution. It is particularly effective for differentiating diastereomers, such as the cis and trans isomers of substituted piperidines, and for assigning their preferred conformations. acs.orgnih.gov The piperidine (B6355638) ring typically adopts a chair conformation, where substituents can be in either an axial or equatorial position. The distinction between cis and trans isomers relies on identifying the relative orientation of the substituents.
Key NMR parameters used for this purpose include:
Chemical Shifts (δ) : The chemical environment of a nucleus determines its resonance frequency. Protons in axial positions on a piperidine ring are typically shielded (shifted to a higher field, i.e., lower ppm value) compared to their equatorial counterparts. cdnsciencepub.com The presence of bulky N-substituents can influence this relationship. cdnsciencepub.com
Coupling Constants (J) : The through-bond scalar coupling between adjacent protons (vicinal coupling, ³J) is highly dependent on the dihedral angle between them. The Karplus relationship describes this dependency, where a larger dihedral angle (e.g., ~180° for axial-axial protons) results in a large coupling constant (typically 8-13 Hz), while smaller dihedral angles (e.g., ~60° for axial-equatorial or equatorial-equatorial protons) lead to smaller coupling constants (typically 2-5 Hz). This difference is a cornerstone for assigning relative stereochemistry in six-membered rings.
Nuclear Overhauser Effect (NOE) : NOE is a through-space effect that detects protons that are close to each other (typically < 5 Å). For a cis-3,4-disubstituted piperidine, an NOE correlation would be expected between the axial protons at C3 and C4, as well as between the equatorial protons at these positions, confirming their cis relationship.
In the case of this compound, the cis configuration implies that the methoxy (B1213986) and amino groups are on the same side of the piperidine ring. This can lead to two primary chair conformations that are in equilibrium: one with the substituents in a diequatorial arrangement and another in a diaxial arrangement. The diequatorial conformation is generally more stable. Analysis of the coupling constants of the protons at C3 and C4 would allow for the determination of their axial or equatorial nature, thereby confirming the cis stereochemistry and the dominant chair conformation. For instance, a large axial-axial coupling constant for the proton at C4 would indicate it is in an axial position, which, given the cis relationship, would help define the position of the C3 substituent.
Table 1: Representative ¹H NMR Data for Differentiating Piperidine Diastereomers This table illustrates typical values and is not specific to this compound, as detailed published spectra for this specific compound are not available.
| Parameter | Axial Proton | Equatorial Proton | Application in Differentiation |
|---|---|---|---|
| Chemical Shift (δ) | Generally upfield (lower ppm) | Generally downfield (higher ppm) | Distinguishes between axial and equatorial protons, aiding conformational assignment. cdnsciencepub.com |
| Coupling Constant (³Jax-ax) | 8 - 13 Hz | N/A | A large value confirms an axial-axial relationship between vicinal protons. |
| Coupling Constant (³Jax-eq) | 2 - 5 Hz | 2 - 5 Hz | Small values indicate axial-equatorial or equatorial-equatorial relationships. |
| Coupling Constant (³Jeq-eq) | 2 - 5 Hz | 2 - 5 Hz | Small values indicate axial-equatorial or equatorial-equatorial relationships. |
Data compiled from general principles of NMR spectroscopy on piperidine systems. nih.govcdnsciencepub.com
Circular Dichroism (CD) spectroscopy is a valuable tool for studying the secondary structure of chiral molecules, particularly peptides and proteins. researchgate.net It measures the difference in absorption of left and right-handed circularly polarized light, which is sensitive to the molecule's three-dimensional structure. nih.gov When non-natural amino acids, such as those derived from piperidine scaffolds like cis-4-aminopiperidine-3-carboxylic acid (a close analogue of the subject compound), are incorporated into peptides, CD spectroscopy can reveal how these modifications influence the peptide's folding behavior. nih.govrsc.org
The incorporation of cyclic building blocks like aminopiperidine derivatives can induce or stabilize specific secondary structures, such as helices or turns. nih.gov The resulting CD spectrum provides a global signature of the peptide's conformation in solution. researchgate.net
α-Helices typically show a strong positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.
β-Sheets are characterized by a negative band around 218 nm and a positive band near 195 nm.
Random coils or unfolded peptides display a strong negative band near 200 nm. core.ac.uk
By introducing a cis-aminopiperidine-based residue into a peptide sequence, researchers can enhance properties like aqueous solubility while promoting specific helical folds. nih.govrsc.org CD spectroscopy is used to confirm that the desired helical conformation is maintained or even stabilized by the cyclic residue. nih.gov The technique allows for the analysis of conformational stability under various conditions, such as changes in temperature or solvent composition, providing insights into the forces driving peptide folding. researchgate.net
Advanced Conformational Studies
While spectroscopic methods provide crucial data on molecular structure and dynamics in solution, a more complete picture is obtained by combining them with definitive solid-state analysis and theoretical calculations.
Single-crystal X-ray crystallography stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. thieme-connect.demdpi.com This technique provides a definitive elucidation of the relative stereochemistry, confirming the cis relationship between the methoxy and amino groups in a molecule like this compound. google.com
The process involves irradiating a single, high-quality crystal with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map of the molecule, from which the precise coordinates of each atom can be determined. bioscience.fi This analysis yields a wealth of structural information, including:
Confirmation of Connectivity and Stereochemistry : It provides unequivocal proof of the covalent bonding framework and the relative spatial arrangement of all atoms, confirming the cis configuration of the substituents on the piperidine ring. acs.orgnih.gov
Conformational Details : The analysis reveals the exact conformation adopted by the molecule in the crystal lattice. For a piperidine derivative, this would show whether the ring adopts a chair, boat, or twist-boat conformation and whether the substituents occupy axial or equatorial positions.
Precise Geometric Parameters : It provides highly accurate measurements of bond lengths, bond angles, and torsional angles.
Intermolecular Interactions : The crystal structure also reveals how molecules pack together, detailing intermolecular forces such as hydrogen bonding, which can be critical for understanding the compound's physical properties.
In studies of related piperidine-containing compounds, X-ray crystallography has been essential for confirming the stereochemical outcome of synthetic reactions and for providing structural insights that guide further molecular design. nih.govacs.org
Computational chemistry provides a powerful complement to experimental techniques by allowing for the detailed study of molecular conformations and energetics. nih.gov Using methods like molecular mechanics (MM) and quantum mechanics (QM), particularly Density Functional Theory (DFT), researchers can model the structure of this compound in the gas phase or simulate its behavior in solution. osti.govresearchgate.net
These computational approaches are used to:
Identify Stable Conformers : The piperidine ring can exist in various conformations, primarily the chair, boat, and twist-boat forms. Computational methods can systematically explore the potential energy surface of the molecule to identify all stable conformers and determine their relative energies. researchgate.net For cis-3,4-disubstituted piperidines, this would involve calculating the energy difference between the diequatorial and diaxial chair forms.
Predict Geometric Parameters : Optimized geometries from calculations provide predictions of bond lengths, bond angles, and dihedral angles that can be compared with experimental data from X-ray crystallography.
Simulate Spectroscopic Data : Advanced computational methods can predict NMR chemical shifts and coupling constants. frontiersin.org Comparing these predicted values with experimental spectra can help assign the signals to specific conformers and determine their relative populations in solution. frontiersin.org
Analyze Solvent Effects : By incorporating solvent models, computational studies can simulate how the solvent environment affects conformational equilibria, providing a more realistic picture of the molecule's behavior in solution.
Computational studies on related piperidine systems have been crucial for rationalizing observed stereoselectivities in reactions and for understanding the conformational preferences that dictate biological activity. nih.govnih.gov For this compound, such studies would clarify the energetic landscape of its various conformations, providing a deeper understanding of its structural dynamics.
Computational Chemistry for Gas-Phase and Solution Conformations
Density Functional Theory (DFT) Calculations and Energy Minima Identification
Density Functional Theory (DFT) is a robust computational method used to determine the electronic structure of molecules and predict their geometries and relative energies. For the this compound system, DFT calculations are employed to identify the most stable conformations. The process involves optimizing the geometry of various possible conformers of the piperidine ring, such as the chair, boat, and twist-boat forms.
Typically, calculations might be performed using a functional like B3LYP with a basis set such as def2-TZVP, which has been shown to be effective for similar piperidine systems. nih.govacs.org The calculations identify stationary points on the potential energy surface, which are then confirmed as true energy minima through frequency calculations.
The primary conformations for a substituted piperidine ring are the two chair forms, where the substituents can be either axial (ax) or equatorial (eq). In the cis-3,4-disubstituted pattern, the substituents will be in an axial-equatorial (ax,eq) or equatorial-axial (eq,ax) arrangement in the two possible chair conformations. DFT calculations can precisely determine the relative thermal energies of these conformers. For instance, in studies of 2-aryl-4-methylenepiperidines, DFT calculations revealed that conformers with an axial phenyl group were the minimum energy structures. nih.govacs.org For this compound, one chair conformer would place the C3-methoxy group in an axial position and the C4-amino group in an equatorial position, while the ring-flipped conformer would have an equatorial methoxy group and an axial amino group. The relative stability would depend on the interplay of steric hindrance and potential intramolecular interactions.
Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
This table illustrates the type of data obtained from DFT calculations. The values are representative and based on general principles of conformational analysis.
| Conformer | C3-Methoxy Orientation | C4-Amino Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| Chair 1 | Axial | Equatorial | 0.00 (Reference) |
| Chair 2 | Equatorial | Axial | 1.5 - 2.5 |
| Twist-Boat | - | - | 4.0 - 5.5 |
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
While DFT calculations identify stable energy minima, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the molecule over time. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule explores different conformations at a given temperature. boisestate.edu
By running MD simulations for nanoseconds or longer, researchers can observe transitions between different conformational states, such as ring-flipping between chair forms or temporary adoption of higher-energy boat or twist-boat conformations. boisestate.edunih.gov This provides a more complete picture of the molecule's flexibility and the conformational landscape it can access in a solution environment. The results can highlight the predominant conformations present at equilibrium and the timescales of their interconversion.
Analysis of Dihedral Angles and Conformational Landscapes
The data from both DFT and MD simulations can be analyzed by examining key dihedral angles. For a piperidine ring, the six intracyclic dihedral angles define the ring's pucker. Additionally, the dihedral angles involving the substituents (e.g., H-C3-O-CH₃ and H-C4-N-H) describe their orientation relative to the ring.
Plotting the values of two key dihedral angles against each other over the course of an MD simulation generates a conformational landscape map, analogous to a Ramachandran plot for proteins. boisestate.edunih.gov These plots visually represent the most populated conformational states as low-energy basins. For this compound, analyzing the C2-C3-C4-C5 and C3-C4-C5-C6 dihedral angles would reveal the preferred ring pucker. This analysis quantifies the conformational preferences, showing which shapes the molecule is most likely to adopt.
Investigation of Intramolecular Interactions and Hydrogen Bonding Networks
The proximity of the methoxy and amino groups in the cis configuration creates the potential for intramolecular hydrogen bonding. Specifically, a hydrogen bond could form between the amino group (as a donor, N-H) and the oxygen atom of the methoxy group (as an acceptor, O-CH₃). Such an interaction can significantly influence the molecule's conformational preference, potentially stabilizing a conformation that might otherwise be unfavorable due to steric factors.
Computational methods are essential for characterizing these weak interactions. DFT calculations can be used to compare the energy of a conformer with the hydrogen bond to one where the groups are oriented away from each other. ruc.dk The strength of a putative hydrogen bond can be estimated, with values for weak N-H···O bonds typically falling in the range of 1-4 kcal/mol.
Further analysis, such as Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) theory, can provide more definitive evidence of a hydrogen bonding interaction. ruc.dktandfonline.com NBO analysis can identify the donor-acceptor orbital interactions, while AIM can locate a bond critical point (BCP) between the hydrogen and the acceptor atom, a hallmark of a bonding interaction. ruc.dk Experimental techniques like NMR spectroscopy can also provide evidence for such interactions through the observation of through-space couplings. escholarship.org
Table 2: Representative Parameters for a Putative Intramolecular N-H···O Hydrogen Bond
This table presents typical data used to characterize an intramolecular hydrogen bond, derived from computational analysis.
| Parameter | Description | Typical Value | Source of Data |
|---|---|---|---|
| d(H···O) | Distance between amino H and methoxy O | 2.0 - 2.5 Å | DFT Geometry Optimization |
| ∠(N-H···O) | Angle of the hydrogen bond | 110 - 140° | DFT Geometry Optimization |
| ΔE | Hydrogen Bond Energy | 1.5 - 3.5 kcal/mol | DFT Calculation |
The investigation of these intramolecular forces is crucial, as a stabilizing hydrogen bond could lock the piperidine ring into a specific chair or even a twist-boat conformation, overriding typical steric preferences and defining its three-dimensional structure. nih.gov
Strategic Applications of Cis 3 Methoxy 4 Aminopiperidine As a Versatile Synthetic Intermediate
Role in Medicinal Chemistry and Pharmaceutical Synthesis
The piperidine (B6355638) moiety is a prevalent structural motif in a vast number of pharmaceuticals and biologically active compounds. mdpi.com The specific substitution pattern of cis-3-Methoxy-4-aminopiperidine makes it a particularly valuable building block for medicinal chemists, enabling the synthesis of complex molecules with high specificity and potent biological activity.
Key Intermediate in the Synthesis of Cisapride (B12094) and its Analogues
This compound is a pivotal intermediate in the synthesis of Cisapride, a gastrointestinal prokinetic agent. researchgate.netresearchgate.netgoogle.com Various synthetic routes to Cisapride rely on the initial construction of this substituted piperidine ring. One common strategy involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with cis-4-amino-1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidine or its derivatives. google.com Another approach utilizes ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate as a key intermediate, which is then further elaborated to yield Cisapride. researchgate.net The synthesis of Cisapride and its analogues often involves the condensation of the this compound core with a substituted benzoyl chloride. drugfuture.com For instance, reacting cis-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinamine with the mixed anhydride (B1165640) of 4-amino-5-chloro-2-methoxy-benzoic acid and ethyl chloroformate yields Cisapride. wipo.int
The development of new synthetic methodologies continues to improve the efficiency of Cisapride production. One patented process describes the reductive amination of 1-[3-(4-fluorophenoxy)-propyl]-3-methoxy-4-piperidinone, which produces a mixture of cis and trans isomers that can be enriched in the desired cis-isomer. google.comwipo.int This highlights the critical importance of controlling the stereochemistry at the 3 and 4 positions of the piperidine ring for the biological activity of the final drug product.
Building Block for Bioactive Piperidine Derivatives
The versatility of the this compound scaffold extends beyond Cisapride to a range of other bioactive piperidine derivatives. Its unique structure allows for the introduction of diverse substituents, leading to compounds with a wide spectrum of pharmacological activities.
Fentanyl Analogs: The 4-aminopiperidine (B84694) core is a key structural feature of the potent opioid analgesic Fentanyl and its numerous analogs. nih.govpnnl.gov Modifications to the piperidine ring, including the introduction of substituents at the 3-position, have been explored to modulate the analgesic potency and side-effect profile of these compounds. nih.gov For example, the synthesis of 3-alkylfentanyl analogs has been achieved through a multi-step process starting from N-benzyl-pyridinium salts. researchgate.net While not a direct precursor in all cases, the chemistry of substituted 4-aminopiperidines, including cis-3-methoxy derivatives, informs the design and synthesis of novel Fentanyl-related compounds with potentially improved therapeutic indices. researchgate.net
Muscarinic Antagonists: The 4-aminopiperidine scaffold has been utilized in the development of potent and selective antagonists for muscarinic receptors, particularly the M3 subtype. researchgate.netnih.gov These antagonists are of interest for the treatment of conditions such as overactive bladder and irritable bowel syndrome. google.com By incorporating the 4-aminopiperidine moiety into larger molecular frameworks, researchers have been able to achieve high affinity for the M3 receptor with significant selectivity over other muscarinic receptor subtypes. researchgate.netnih.gov
Antimalarials: The 4-aminopiperidine scaffold has also been investigated as a basis for the development of new antimalarial agents. nih.gov Research in this area has led to the identification of 4-aminopiperidine-based compounds with potent activity against multi-drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov The development of novel antimalarials is a critical global health priority, and the versatility of the 4-aminopiperidine core offers a promising avenue for the discovery of new therapeutic agents. liverpool.ac.uk
ATI-7505: Naronapride (B1676966) (ATI-7505) is a serotonin (B10506) 5-HT4 receptor agonist developed for the treatment of gastrointestinal motility disorders. nih.gov The metabolism of naronapride involves the formation of several metabolites that retain the core cis-3-methoxy-4-aminobenzoylamino-piperidine structure, highlighting the stability and importance of this scaffold for its biological activity. nih.gov
Precursor in the Development of Dopamine (B1211576) Transporter Ligands
The dopamine transporter (DAT) is a key protein involved in the regulation of dopamine levels in the brain and is a target for the treatment of various neurological and psychiatric disorders. google.com The 4-aminopiperidine scaffold has been incorporated into the design of novel ligands for the DAT. nih.govresearchgate.net Research has shown that analogues of GBR 12935, a known DAT inhibitor, which incorporate 3-aminomethylpiperidine and 4-aminopiperidine moieties can exhibit high affinity and selectivity for the DAT. nih.govnih.gov These findings suggest that this compound could serve as a valuable precursor for developing new and more effective DAT ligands. sigmaaldrich.com
Scaffold for Inhibitors of Hepatitis C Virus Assembly
The hepatitis C virus (HCV) is a major cause of chronic liver disease worldwide. mdpi.com While direct-acting antivirals targeting viral replication have revolutionized treatment, there is a need for new drugs with different mechanisms of action. medchemexpress.com Recent research has identified the 4-aminopiperidine scaffold as a promising starting point for the development of inhibitors of HCV assembly. nih.govnih.gov A high-throughput screening campaign identified a 4-aminopiperidine derivative that inhibits the later stages of the HCV life cycle, specifically the assembly and release of infectious virus particles. nih.govnih.govomicsdi.org This discovery opens up a new avenue for the development of novel anti-HCV therapeutics that could be used in combination with existing drugs.
Contribution to the Design and Synthesis of Kinase Inhibitors
Janus kinases (JAKs) are a family of enzymes that play a critical role in the signaling pathways of numerous cytokines involved in inflammation and immune responses. acs.orgresearchgate.net As such, JAK inhibitors have emerged as an important class of drugs for the treatment of autoimmune diseases. The 3-aminopiperidine moiety is a key linker in the structure of tofacitinib, an approved JAK inhibitor. acs.orgresearchgate.netosti.gov By modifying this linker, researchers have been able to develop highly selective JAK1 inhibitors. acs.orgosti.govresearchgate.net While not a direct component of all JAK inhibitors, the structural insights gained from compounds containing the aminopiperidine scaffold, including the cis-3-methoxy derivative, contribute to the rational design and synthesis of new and more selective kinase inhibitors. nih.gov
Utility in Foldamer Chemistry and Peptide Mimicry
Foldamers are synthetic oligomers that adopt well-defined, predictable three-dimensional structures, mimicking the secondary structures of natural biopolymers like peptides and proteins. nih.govrsc.org The development of new foldamer building blocks is crucial for expanding the structural and functional diversity of these synthetic macromolecules. unipd.it
Recent studies have explored the use of cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), a close structural relative of this compound, as a building block for foldamers. nih.gov This research has shown that the incorporation of cis-APiC into peptides can promote the formation of mixed helices, similar to those observed with other cyclic β-amino acids. nih.gov A key advantage of using cis-APiC is its potential to enhance the aqueous solubility of the resulting foldamers without compromising their helical folding propensity. nih.gov This is a significant consideration for the development of bioactive foldamers that can function in a biological environment. The principles learned from cis-APiC can be extended to other substituted aminopiperidine derivatives, suggesting that this compound could also serve as a valuable monomer in the design of novel foldamers with unique structural and functional properties, potentially mimicking protein segments. rsc.orgwisc.edu
cis-4-Aminopiperidine-3-carboxylic Acid (cis-APiC) as a Conformationally Restrained Foldamer Building Block
The transformation of this compound derivatives serves as a key step in the synthesis of cis-4-Aminopiperidine-3-carboxylic acid (cis-APiC), a non-natural cyclic β-amino acid. rsc.orgresearchgate.net The rigid, chair-like conformation of the piperidine ring in cis-APiC makes it an excellent building block for foldamers—oligomers that adopt well-defined secondary structures similar to proteins. u-szeged.huresearchgate.net
The conformational rigidity of cis-APiC is crucial for its function. By incorporating this building block into peptide chains, chemists can exert significant control over the resulting three-dimensional structure. The constrained nature of the piperidine ring limits the available conformational space of the peptide backbone, thereby promoting the formation of specific, predictable helical structures. rsc.orgu-szeged.hu This is in contrast to more flexible, acyclic amino acids which can allow for a multitude of conformations.
Research has shown that cyclic β-amino acids like cis-APiC are effective at nucleating and stabilizing specific types of helices that are not commonly observed in natural peptides. rsc.org For instance, they can promote the formation of mixed helices, such as the 11/9-helix and the 12/10-helix, which are characterized by alternating patterns of hydrogen bonds. rsc.orgresearchgate.netucsf.edu The ability to engineer these unique secondary structures opens up new avenues for designing peptides with novel functions.
Influence on Mixed-Helical Peptide Folding and Aqueous Solubility
A significant challenge in the development of peptide-based therapeutics and materials is ensuring their solubility in aqueous environments. Many unnatural peptide backbones, while structurally interesting, suffer from poor water solubility. The incorporation of cis-APiC into peptide sequences has been shown to address this issue effectively. rsc.orgrsc.org
Crucially, this enhancement in aqueous solubility is achieved without compromising the helical folding propensity of the peptide. rsc.orgrsc.orgsciprofiles.com Conformational analyses using techniques such as circular dichroism spectroscopy and single-crystal X-ray crystallography have confirmed that peptides containing cis-APiC maintain their well-defined helical structures in solution. rsc.orgucsf.edu Furthermore, the specific local conformation of the cis-APiC residue can influence the ratio of right-handed to left-handed helices in certain β-peptides, providing another layer of control over the final structure. rsc.orgucsf.edu
The favorable properties of cis-APiC are summarized in the table below:
| Property | cis-2-aminocyclohexanecarboxylic acid (cis-ACHC) | cis-4-Aminopiperidine-3-carboxylic Acid (cis-APiC) |
| Helical Propensity | Promotes mixed helices (e.g., 11/9, 12/10) rsc.orgresearchgate.net | Promotes mixed helices with no adverse effect on folding rsc.orgrsc.orgsciprofiles.com |
| Aqueous Solubility | Limited rsc.org | Enhanced rsc.orgrsc.org |
| Structural Impact | Stabilizes helical propensity rsc.orgresearchgate.net | Can influence the ratio of right- and left-handed helices rsc.orgucsf.edu |
Enabling Synthesis of Complex Heterocyclic Systems and Novel Molecular Architectures
Beyond its role in peptide chemistry, this compound is a valuable precursor for the synthesis of a variety of complex heterocyclic systems. The presence of multiple functional groups—a secondary amine, a methoxy (B1213986) group, and a primary amine (after deprotection)—provides several reaction sites for further chemical transformations. researchgate.net
This versatility allows for the construction of intricate molecular architectures that are of interest in medicinal chemistry and materials science. For example, derivatives of this compound have been utilized in the synthesis of potent gastrointestinal prokinetic agents like cisapride. researchgate.netgoogle.com The synthesis of such compounds often involves the strategic manipulation of the functional groups on the piperidine ring to build up the final complex structure.
The ability to perform regioselective reactions on the piperidine core is a key aspect of its synthetic utility. researchgate.net Chemists can selectively modify one part of the molecule while leaving other parts intact, enabling the step-wise construction of highly substituted piperidine derivatives. This control is essential for creating novel molecular entities with tailored properties. The development of new synthetic methods continues to expand the range of heterocyclic compounds that can be accessed from this important intermediate. mdpi.com
Future Research Directions and Emerging Methodologies for Cis 3 Methoxy 4 Aminopiperidine
Development of Innovative and Highly Stereoselective Synthetic Routes
The precise spatial arrangement of the methoxy (B1213986) and amino groups in cis-3-methoxy-4-aminopiperidine is critical for its utility. Consequently, a primary focus of ongoing research is the development of novel synthetic methods that provide high stereocontrol. Current strategies often rely on modifications of existing piperidine (B6355638) syntheses, but emerging routes aim for greater efficiency, scalability, and stereoselectivity.
Key innovative approaches include:
Asymmetric Hydrogenation and Reductive Amination: The catalytic asymmetric hydrogenation of appropriately substituted pyridinium (B92312) salts or tetrahydropyridines is a powerful method for establishing the cis-relationship between substituents. mdpi.com For instance, rhodium-catalyzed dearomatization-hydrogenation processes have been successfully used to create all-cis-(multi)fluorinated piperidines from fluoropyridines, a strategy that could be adapted for methoxy-amino analogues. mdpi.comnih.gov Similarly, stereoselective reduction of 3-substituted-4-oxopiperidine derivatives or their corresponding imines can yield the desired cis-isomer. researchgate.net The choice of reducing agent is crucial; highly hindered borohydrides like lithium triethylborohydride have shown exceptional cis:trans selectivity (often exceeding 96:4) in the reduction of related imine precursors. google.com
Cyclization Strategies: Intramolecular cyclization reactions offer another robust pathway. Gold-catalyzed cyclization of N-homopropargyl amides followed by a chemoselective reduction can produce highly substituted piperidines with excellent diastereoselectivity, often favoring the all-cis product. nih.gov Other methods involve the cyclodehydration of amino alcohols, where phosphite-driven protocols have emerged as effective alternatives to traditional methods. beilstein-journals.org
Ring-Opening of Epoxides and Aziridines: A facile approach for preparing related cis-3-methyl-4-aminopiperidine derivatives involves the regioselective ring-opening of a 3,4-epoxipiperidine intermediate. researchgate.net This strategy ensures the cis-configuration of the resulting amino alcohol moiety. A similar logic can be applied to the ring-opening of aziridines, providing diastereoselective access to 3,4-disubstituted piperidines. researchgate.net
A practical synthesis for a key intermediate, ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, has been developed from 1-methyl-1,2,3,6-tetrahydropyridine (B20088) via a cis-fused oxazolidinopiperidine, highlighting an efficient pathway to the core structure. researchgate.net
Table 1: Comparison of Stereoselective Synthetic Strategies for Substituted Piperidines
| Synthetic Strategy | Key Features | Typical Reagents/Catalysts | Stereoselectivity | Reference(s) |
|---|---|---|---|---|
| Dearomatization-Hydrogenation | One-pot conversion of pyridines to all-cis piperidines. | Rhodium(I) complexes, Pinacol borane | High (d.r. >99:1) | mdpi.comnih.gov |
| Stereoselective Reduction | Reduction of a piperidone or imine precursor. | Lithium triethylborohydride ("Super-Hydride") | High (cis:trans > 96:4) | google.com |
| Gold-Catalyzed Cyclization | Cyclization of acyclic precursors followed by reduction. | PPh₃AuNTf₂, Catecholborane | Excellent (all-cis isomer favored) | nih.gov |
Advanced Computational Design and Optimization of Novel Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. For derivatives of this compound, in silico methods are being employed to design novel compounds with enhanced biological activity, selectivity, and pharmacokinetic profiles.
Future computational efforts will likely focus on:
Structure-Based Drug Design (SBDD): By docking virtual libraries of this compound derivatives into the active sites of target proteins, researchers can predict binding affinities and interaction modes. This allows for the rational design of modifications that optimize these interactions. Computational studies on related 4-aminopiperidine (B84694) derivatives have successfully used this approach to design potent Dipeptidyl Peptidase-4 (DPP4) inhibitors for diabetes. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, validating the stability of binding poses predicted by docking studies. nih.gov This technique is crucial for confirming that designed derivatives can maintain favorable interactions within a flexible biological target.
Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) can be used to study the electronic properties and reactivity of novel derivatives. nih.gov By calculating parameters such as HOMO-LUMO energy gaps and electrostatic potential maps, researchers can predict a molecule's reactivity and guide further synthetic modifications. nih.gov
Pharmacophore Modeling: By identifying the key chemical features responsible for the biological activity of a known active compound containing the piperidine scaffold, a pharmacophore model can be built. This model can then be used to screen virtual libraries for new derivatives that fit the required spatial arrangement of features, enhancing the probability of finding new active molecules.
Table 2: Application of Computational Techniques in Derivative Design
| Computational Method | Application | Key Outcome | Reference(s) |
|---|---|---|---|
| Molecular Docking | Predict binding mode and affinity of derivatives in a target's active site. | Rational design of potent and selective ligands. | nih.gov |
| Molecular Dynamics (MD) | Assess the stability of the ligand-protein complex over time. | Validation of binding poses and interactions. | nih.gov |
| Density Functional Theory (DFT) | Analyze electronic structure and chemical reactivity. | Prediction of reactivity and guidance for synthesis. | nih.gov |
Exploration of Unprecedented Derivatization Chemistries and Reaction Modalities
The chemical versatility of this compound stems from its two distinct nitrogen atoms—the primary amino group at C4 and the secondary amine within the piperidine ring—as well as the methoxy group. Future research will explore novel ways to functionalize these sites to access new chemical space.
Emerging derivatization strategies include:
Selective N-Functionalization: Developing orthogonal protection and activation strategies is key to selectively modifying either the primary or secondary amine. This allows for the sequential introduction of different substituents, creating complex and diverse molecular architectures. The primary amine can be readily acylated or used in reductive amination, while the ring nitrogen is a common site for alkylation or arylation to modulate physicochemical properties.
Multicomponent Reactions (MCRs): The primary amino group is an ideal handle for use in MCRs, such as the Ugi or Passerini reactions. This would allow for the rapid assembly of complex derivatives from multiple simple starting materials in a single step, dramatically increasing molecular diversity.
Novel C-H Activation/Functionalization: While challenging, the direct C-H functionalization of the piperidine ring would represent a significant advance, enabling the introduction of substituents at positions not easily accessed through traditional synthesis.
Derivatization for Analytical Purposes: Advanced derivatization chemistries are also being explored for analytical applications. For example, reagents like 4-hydroxy-3-methoxycinnamaldehyde (B191438) can be used to tag amine-containing metabolites, enhancing their detection and enabling their spatial localization in tissues via imaging mass spectrometry. nih.gov This modality could be applied to track the distribution of drugs derived from the title compound.
O-Demethylation and Etherification: Cleavage of the methoxy group to the corresponding hydroxyl group would provide a new handle for derivatization, such as etherification or esterification, further expanding the accessible range of analogues.
Integration into High-Throughput Synthesis and Combinatorial Libraries
The structural attributes of this compound make it an excellent scaffold for lead-oriented synthesis (LOS) and the construction of combinatorial libraries. whiterose.ac.uk Its rigid, three-dimensional core and multiple points for diversification are ideal for generating collections of compounds designed to probe biological systems.
Future directions in this area involve:
Scaffold-Based Library Design: Using the this compound core, libraries can be generated by systematically varying substituents at the primary amine and the ring nitrogen. For example, a library could be built by reacting the scaffold with a diverse set of carboxylic acids (at the C4-amine) and a separate set of alkyl or aryl halides (at the N1-amine).
Automated and High-Throughput Synthesis: The integration of this scaffold into automated synthesis platforms will enable the rapid production of large numbers of analogues. whiterose.ac.uk Rhodium-catalyzed carbenoid chemistry and other modern synthetic methods are being adapted for high-throughput reaction arrays to efficiently generate diverse libraries of chemical probes. whiterose.ac.uk
Fragment-Based and Lead-Like Libraries: The scaffold is well-suited for both fragment-based drug discovery (FBDD) and the generation of more complex, lead-like molecules. Its use in high-throughput screening campaigns, such as those conducted by the NIH Molecular Libraries Probe Production Centers Network (MLPCN), has led to the identification of novel biological inhibitors. nih.gov
Table 3: Hypothetical Combinatorial Library from this compound
| Scaffold | R¹ (Acylating Agent for -NH₂) | R² (Alkylating Agent for Ring NH) | Resulting Derivative Structure |
|---|---|---|---|
| This compound | Benzoyl Chloride | Benzyl (B1604629) Bromide | N¹-benzyl-N⁴-benzoyl-cis-3-methoxy-4-aminopiperidine |
| This compound | Acetyl Chloride | 4-Fluorobenzyl Bromide | N¹-(4-fluorobenzyl)-N⁴-acetyl-cis-3-methoxy-4-aminopiperidine |
Expansion of Application in Complex Natural Product Synthesis
Substituted piperidines are core structural motifs in a vast array of natural products, many of which possess significant biological activity. The stereochemically defined core of this compound makes it a highly attractive chiral building block for the total synthesis of such complex molecules.
Future applications in this field could include:
Chiral Pool Synthesis: Utilizing this compound as a starting material from the "chiral pool" can significantly shorten synthetic routes to target natural products by providing a pre-formed, stereochemically rich core.
Synthesis of Alkaloids: Many piperidine-containing alkaloids could be targets. The existing functional groups on the scaffold provide handles for elaboration into more complex ring systems and for the introduction of additional functionality required for the final natural product.
Analogues of Natural Products: Beyond replicating the natural structure, the scaffold can be used to generate novel analogues that may possess improved potency, selectivity, or metabolic stability. For example, a domino ring-opening/ring-closing metathesis reaction on a related piperidine derivative was used to construct the core of the marine natural products dysiherbaine and neodysiherbaine A, demonstrating the power of such scaffolds in complex synthesis. researchgate.net The this compound core could be similarly employed to access other intricate molecular architectures.
Q & A
Q. What are the established synthetic routes for cis-3-Methoxy-4-aminopiperidine, and what analytical techniques validate its structural purity?
- Methodological Answer : Synthetic routes typically involve ring-closure reactions or stereoselective modifications of piperidine precursors. For example, reductive amination or catalytic hydrogenation under controlled pressure and temperature can yield the cis-stereochemistry. Structural validation requires a combination of nuclear magnetic resonance (NMR) (e.g., H and C spectra to confirm methoxy and amine group positions) and mass spectrometry (MS) to verify molecular weight and fragmentation patterns. Chromatographic methods (HPLC/GC) are critical for assessing purity (>98% as per industrial standards) .
Q. How is this compound characterized using spectroscopic methods, and what are the critical spectral markers?
- Methodological Answer : Key spectral markers include:
- NMR :
- H NMR: Methoxy proton resonance at ~3.3 ppm (singlet), axial/equatorial amine protons (δ 1.5–2.5 ppm), and piperidine ring protons (δ 1.2–3.0 ppm).
- C NMR: Methoxy carbon at ~55 ppm, amine-bearing carbons at 40–50 ppm.
- IR Spectroscopy : Stretching vibrations for NH (~3350 cm) and C-O-C (~1100 cm).
- MS : Molecular ion peak at m/z 130.19 (consistent with CHNO) and fragment ions at m/z 113 (loss of NH) and 85 (ring cleavage) .
Advanced Research Questions
Q. How can researchers design experiments to investigate the stereochemical influence of this compound on its biological activity?
- Methodological Answer : Use comparative bioactivity assays with cis and trans isomers synthesized under identical conditions. For example:
- Kinase Inhibition Assays : Test both isomers against targets like EGFR/HER2 in 96-well plates using ATP-concentration-dependent protocols. Measure IC values and analyze dose-response curves.
- Molecular Docking : Compare isomer binding affinities to active sites using software like AutoDock Vina. Focus on hydrogen bonding (methoxy and amine groups) and steric effects.
- Statistical Analysis : Apply ANOVA to confirm significance (p < 0.05) between isomer activities .
Q. What strategies are effective in addressing contradictions in reported bioactivity data of cis-3-Methoxy-4-aminopiperidine across different studies?
- Methodological Answer :
- Meta-Analysis : Systematically review studies using PRISMA guidelines, focusing on variables like assay conditions (e.g., buffer pH, temperature) and compound purity.
- Sensitivity Analysis : Use computational tools (e.g., R or Python) to model how minor impurities (e.g., trans-isomer contamination) affect bioactivity.
- Replication Studies : Reproduce conflicting experiments with standardized protocols (e.g., identical cell lines, enzyme batches) to isolate variables.
- Cross-Validation : Compare results with structurally analogous compounds (e.g., cis-3-ethoxy-4-aminopiperidine) to identify trends .
Q. How can researchers optimize reaction conditions to enhance the stereoselective synthesis of cis-3-Methoxy-4-aminopiperidine?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables like solvent polarity (e.g., methanol vs. THF), catalyst type (e.g., Pd/C vs. Raney Ni), and temperature.
- Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates and optimize time-to-yield ratios.
- Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and quantify stereoselectivity (>95% cis) .
Data Analysis and Interpretation
Q. What computational methods are suitable for predicting the physicochemical properties of cis-3-Methoxy-4-aminopiperidine?
- Methodological Answer :
- Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate dipole moments, pKa (amine group ~10.5), and logP (~0.8) via DFT (B3LYP/6-31G* basis set).
- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous/organic solvents (e.g., GROMACS) to assess stability.
- ADMET Prediction : Tools like SwissADME or ADMETlab2.0 can estimate bioavailability and toxicity profiles .
Q. How should researchers approach structure-activity relationship (SAR) studies for cis-3-Methoxy-4-aminopiperidine derivatives?
- Methodological Answer :
- Scaffold Modification : Synthesize analogs with varied substituents (e.g., halogenation at position 2, alkylation of the amine).
- Bioisosteric Replacement : Replace methoxy with ethoxy or azide groups to assess steric/electronic effects.
- Multivariate Regression : Correlate structural descriptors (e.g., Hammett σ, molar refractivity) with bioactivity using PLS or MLR models .
Ethical and Methodological Frameworks
Q. What frameworks (e.g., FINER, PICO) are applicable to formulating rigorous research questions about cis-3-Methoxy-4-aminopiperidine?
- Methodological Answer :
- PICO : Define P opulation (e.g., enzyme targets), I ntervention (compound concentration), C omparison (control inhibitors), O utcome (IC).
- FINER : Ensure questions are F easible (lab resources), I nteresting (novel mechanism), N ovel (understudied stereochemical effects), E thical (non-toxic concentrations), R elevant (cancer therapeutics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
